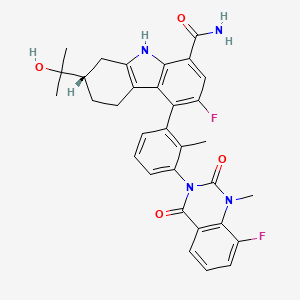
BRD50837
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD50837 is a potent and selective Sonic Hedgehog (Shh) inhibitor. The Hedgehog signaling pathway is involved in the development of multicellular organisms and, when deregulated, can contribute to certain cancers, among other diseases.
Scientific Research Applications
Biospecimen Research Database (BRD) in Cancer Research
The National Cancer Institute's Biospecimen Research Database (BRD) serves as a critical resource for improving the quality of biospecimens used in cancer research. This database aims to minimize preanalytical variability and enhance the quality of biospecimens, thus improving the reliability of analytical results in cancer studies. It contains over 2,300 articles and 200 Standard Operating Procedures (SOPs), contributed by various institutions, which focus on biospecimen collection, preservation, and processing. The BRD's literature serves as the foundation for developing evidence-based procedural guidelines, crucial for cancer research quality enhancement (Engel, Greytak, Guan, & Moore, 2016).
Bromodomain (BRD) Family in Epigenetic Medicine
The human bromodomain (BRD) family, including BRD4, plays a significant role in recognizing ε-N-lysine acetylation motifs, which are key in reading epigenetic marks. The structural analysis of these domains provides insight into their substrate recognition mechanisms. This knowledge is essential for the development of specific inhibitors targeting this family, which has emerged as a promising area in epigenetic medicine and drug design (Filippakopoulos et al., 2012).
Bromodomain-Containing Proteins in Disease and Drug Development
Bromodomains (BRDs) are protein modules that recognize acetylated lysine residues, especially in histones, and play a crucial role in gene expression regulation. BRD-containing proteins, often dysregulated in cancer, can be targeted by small-molecule inhibitors. This has led to numerous translational research projects aiming to attenuate the aberrant functions of these proteins in diseases (Fujisawa & Filippakopoulos, 2017).
properties
CAS RN |
1314295-24-3 |
|---|---|
Product Name |
BRD50837 |
Molecular Formula |
C26H32ClN3O6S |
Molecular Weight |
550.067 |
IUPAC Name |
N-((2R,3S)-2-(((4-chloro-N-methylphenyl)sulfonamido)methyl)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocin-10-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C26H32ClN3O6S/c1-16-13-30(17(2)15-31)26(33)21-5-4-6-22(28-25(32)18-7-8-18)24(21)36-23(16)14-29(3)37(34,35)20-11-9-19(27)10-12-20/h4-6,9-12,16-18,23,31H,7-8,13-15H2,1-3H3,(H,28,32)/t16-,17+,23-/m0/s1 |
InChI Key |
DPCJYFXLXUKVAP-MFEFFIJZSA-N |
SMILES |
CN(S(=O)(C1=CC=C(Cl)C=C1)=O)C[C@H]2[C@H](CN(C(C3=CC=CC(NC(C4CC4)=O)=C3O2)=O)[C@@H](CO)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BRD50837; BRD-50837; BRD 50837. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



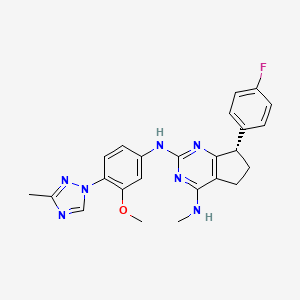
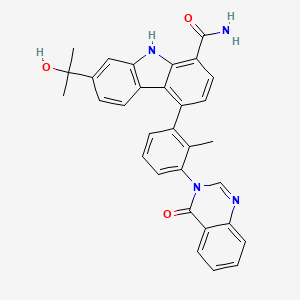
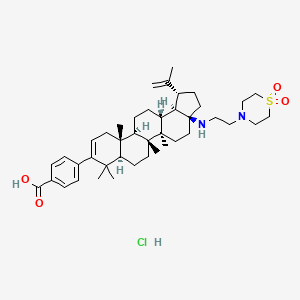
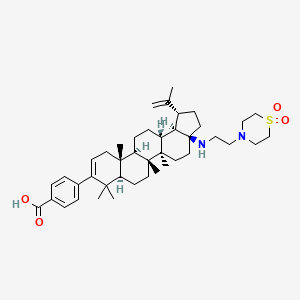
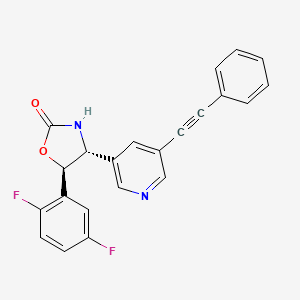
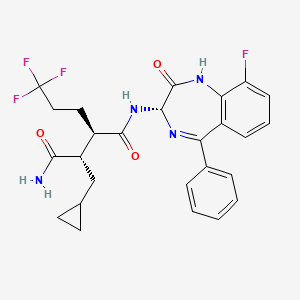
![Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-](/img/structure/B606280.png)
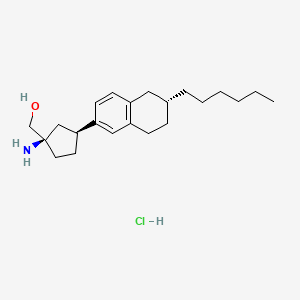
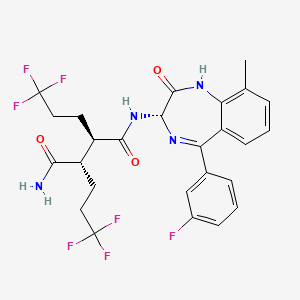
![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
